1,3-Benzoxazol-6-amine 1,3-Benzoxazol-6-amine
Brand Name: Vulcanchem
CAS No.: 177492-52-3
VCID: VC20930140
InChI: InChI=1S/C7H6N2O/c8-5-1-2-6-7(3-5)10-4-9-6/h1-4H,8H2
SMILES: C1=CC2=C(C=C1N)OC=N2
Molecular Formula: C7H6N2O
Molecular Weight: 134.14 g/mol

1,3-Benzoxazol-6-amine

CAS No.: 177492-52-3

Cat. No.: VC20930140

Molecular Formula: C7H6N2O

Molecular Weight: 134.14 g/mol

* For research use only. Not for human or veterinary use.

1,3-Benzoxazol-6-amine - 177492-52-3

Specification

CAS No. 177492-52-3
Molecular Formula C7H6N2O
Molecular Weight 134.14 g/mol
IUPAC Name 1,3-benzoxazol-6-amine
Standard InChI InChI=1S/C7H6N2O/c8-5-1-2-6-7(3-5)10-4-9-6/h1-4H,8H2
Standard InChI Key ZJYIRVSPPOOPCL-UHFFFAOYSA-N
SMILES C1=CC2=C(C=C1N)OC=N2
Canonical SMILES C1=CC2=C(C=C1N)OC=N2

Introduction

Chemical Structure and Properties

1,3-Benzoxazol-6-amine features a benzoxazole core, which consists of a fused benzene and oxazole ring system. The amino group (-NH2) positioned at the 6-position of the benzoxazole contributes to its reactivity and potential applications. This structural arrangement allows for hydrogen bonding and enhances interactions with biological systems .

Structural and Chemical Identifiers

ParameterInformation
Chemical FormulaC7H6N2O
Molecular Weight134.14 g/mol
CAS Number177492-52-3
InChIInChI=1S/C7H6N2O/c8-5-1-2-6-7(3-5)10-4-9-6/h1-4H,8H2
InChIKeyZJYIRVSPPOOPCL-UHFFFAOYSA-N
SMILESNc1ccc2ncoc2c1
European Community (EC) Number850-759-4
ChEBI IDCHEBI:194600

Physical Properties

PropertyValue
Physical StateSolid
ColorWhite to off-white (pure form); Orange to brown (commercial samples)
Melting Point88 °C
SolubilitySlightly soluble in water; Soluble in polar organic solvents
Storage ConditionsUnder inert gas (nitrogen or argon) at 2-8 °C
SensitivityAir sensitive

Synonyms and Alternative Nomenclature

The compound is known by several names in scientific literature and commercial catalogs:

  • 6-Amino-benzoxazole

  • Benzo[d]oxazol-6-amine

  • 6-Benzoxazolamine

  • Benzooxazol-6-ylamine

  • 6-Amino-1,3-benzoxazole

Synthesis Methods

  • Cyclization of 2-aminophenol derivatives with aldehydes or carboxylic acids

  • Reaction of appropriate amino-substituted precursors with cyclizing agents

  • PEG-SO3H catalyzed synthesis of benzoxazole derivatives has been reported as an efficient method for similar compounds

Chemical Reactivity

The structure of 1,3-Benzoxazol-6-amine makes it particularly reactive in various chemical processes:

Key Reactive Sites

  • The amino group at the 6-position serves as a nucleophilic center, enabling further derivatization

  • The heterocyclic ring system can participate in various electrophilic and nucleophilic reactions

  • The compound can undergo substitution reactions, particularly at the 2, 3, and 6 positions

Reaction Behavior

  • Can serve as a building block for more complex molecules

  • The amino group enables hydrogen bonding interactions

  • May exhibit fluorescence properties useful in imaging applications

  • Can undergo various transformations including oxidation and reduction reactions

Brand/ReferencePurityPrice Range (as of April 2025)Estimated Delivery
IN-DA0025CH (6-Benzoxazolamine)97%€26.00 - €274.00April 22, 2025
10-F064964 (1,3-Benzoxazol-6-amine)97.0%€20.00 - €345.00April 23, 2025
54-OR70136 (6-Amino-1,3-benzoxazole)98+%€89.00 - €436.00April 29, 2025
CDS013806 (Sigma-Aldrich)Not specified€104.00 (250 mg)Not specified
Packaging sizes typically range from 250 mg to 25 g, with pricing dependent on quantity and purity .

Applications in Scientific Research

Organic Synthesis

1,3-Benzoxazol-6-amine serves as an important building block in the synthesis of:

  • Complex heterocyclic compounds

  • Pharmaceutical intermediates

  • Agrochemical precursors

  • Advanced materials with specific properties

Hazard TypeClassificationHazard Statements
Acute Toxicity (Oral)Acute Tox. 4H302: Harmful if swallowed
Eye IrritationEye Irrit. 2H319: Causes serious eye irritation
Skin IrritationSkin Irrit. 2 (66.7% notifications)H315: Causes skin irritation
Specific Target Organ Toxicity - Single ExposureSTOT SE 3 (66.7% notifications)H335: May cause respiratory irritation

Chemical and Physical Analysis Methods

Standard analytical techniques for characterization of 1,3-Benzoxazol-6-amine include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy

  • Mass Spectrometry (MS)

  • Infrared (IR) spectroscopy

  • Ultraviolet-Visible (UV-Vis) spectroscopy

  • High-Performance Liquid Chromatography (HPLC)
    Mass spectral data is available through databases such as NIST Mass Spectrometry Data Center .

Related Compounds

Several derivatives of 1,3-Benzoxazol-6-amine have been synthesized and studied, including:

  • 2-Methyl-1,3-benzoxazol-6-amine (CAS: 5676-60-8)

  • 2-Propyl-1,3-benzoxazol-6-amine (CAS: 875851-66-4)

  • 2-(Ethylthio)-1,3-benzoxazol-6-amine (CAS: 874463-07-7)

  • 2-(Pyridin-2-yl)-1,3-benzoxazol-6-amine

  • 2-Butyl-1,3-benzoxazol-6-ol (a related compound with a hydroxyl group instead of an amino group) These related compounds expand the chemical space around the benzoxazole scaffold and offer additional opportunities for research applications.

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